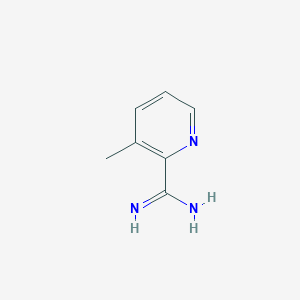

![molecular formula C11H13ClN2S B1317778 2-(吡咯烷-2-基)苯并[d]噻唑盐酸盐 CAS No. 1027643-30-6](/img/structure/B1317778.png)

2-(吡咯烷-2-基)苯并[d]噻唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is a chemical compound that contains a pyrrolidine ring. The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

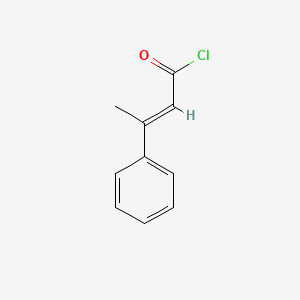

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine 77 was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide 75 with 2-(pyrrolidin-2-ylidene)malononitrile 76 under reflux in acetone for 24 hours .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” is characterized by a pyrrolidine ring. This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .科学研究应用

Anti-Fibrosis Activity

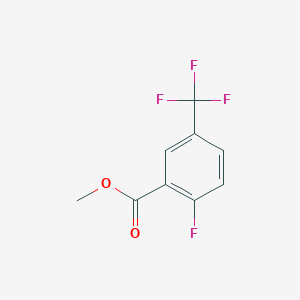

The compound has been studied for its potential anti-fibrotic activities. In medicinal chemistry, the design of novel heterocyclic compounds with potential biological activities is crucial. A study has shown that certain derivatives of pyrimidine, which share a structural similarity with 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride, exhibited better anti-fibrotic activities than some known compounds . This suggests that our compound of interest could be developed into novel anti-fibrotic drugs.

Antimicrobial Properties

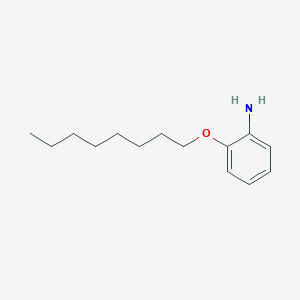

Benzo[d]thiazole derivatives have been recognized for their antimicrobial activities. The presence of specific moieties can influence these properties. For instance, the O-alkyl moiety at certain positions of the phenyl group can eliminate the antimicrobial activity of benzo[d]thiazole compounds . This indicates that modifying the structure of 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could enhance or reduce its antimicrobial efficacy.

Quorum Sensing Inhibition

The discovery of compounds that inhibit quorum sensing without being antibiotic is an emerging field. A library of compounds bearing benzo[d]thiazole was synthesized and evaluated to find novel quorum sensing inhibitors . This suggests that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could also be a candidate for such applications.

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of novel heterocyclic compounds. These compounds are important components of medicinal chemistry and chemical biology due to their wide range of pharmacological activities .

Pharmaceutical Drug Development

Imidazole-containing compounds, which are structurally related to benzo[d]thiazoles, have been used extensively in drug development. They show a broad range of biological activities, including antibacterial, antiviral, antitumor, and anti-inflammatory effects . This implies that 2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride could be a valuable synthon in the development of new drugs.

未来方向

The future directions for the study of “2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds .

属性

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZFWPSLMFCWIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3S2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586005 |

Source

|

| Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride | |

CAS RN |

1027643-30-6 |

Source

|

| Record name | 2-(Pyrrolidin-2-yl)-1,3-benzothiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)

![2-[3-(Trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1317711.png)

![4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B1317729.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide](/img/structure/B1317750.png)